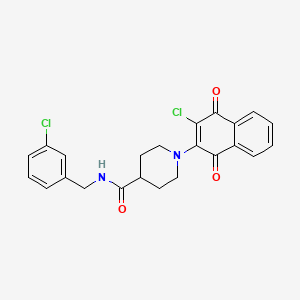

N-(3-chlorobenzyl)-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide

Description

N-(3-chlorobenzyl)-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide is a synthetic small molecule characterized by a naphthoquinone core (1,4-dioxo-1,4-dihydro-2-naphthalenyl) substituted with a chlorine atom at position 2. The structure is further modified by a piperidinecarboxamide moiety linked via a 3-chlorobenzyl group. This design combines a redox-active naphthoquinone scaffold with a piperidine ring, which may enhance solubility and target interaction compared to simpler quinone derivatives.

Properties

IUPAC Name |

1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3-chlorophenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N2O3/c24-16-5-3-4-14(12-16)13-26-23(30)15-8-10-27(11-9-15)20-19(25)21(28)17-6-1-2-7-18(17)22(20)29/h1-7,12,15H,8-11,13H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLFTMUCOZQEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC(=CC=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorobenzyl)-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C23H20Cl2N2O3

- Molecular Weight : 445.33 g/mol

The structure includes a piperidine ring and a naphthalene moiety with chlorinated substituents, which may influence its biological interactions.

Research indicates that this compound acts primarily as a 5-HT6 receptor antagonist . The 5-HT6 receptor is a subtype of serotonin receptor involved in various central nervous system (CNS) functions, including cognition and mood regulation. Antagonism at this receptor may lead to enhancements in cognitive function and reductions in anxiety-like behaviors.

Key Mechanisms:

- Receptor Interaction : The compound binds to the 5-HT6 receptor, inhibiting its activity and potentially modulating neurotransmitter release.

- Neurotransmitter Modulation : By blocking 5-HT6 receptors, it may increase levels of serotonin and other neurotransmitters in the brain, which could enhance mood and cognitive processes.

Pharmacological Effects

The biological activity of N-(3-chlorobenzyl)-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide has been evaluated in various studies:

- Cognitive Enhancement : In animal models, administration of the compound has shown improvements in memory tasks, suggesting potential use in treating cognitive deficits associated with disorders like Alzheimer's disease.

- Anxiolytic Effects : Behavioral assays indicate that the compound may exhibit anxiolytic properties, reducing anxiety-related behaviors in rodent models.

- Antidepressant Activity : Preliminary data suggest that it may possess antidepressant-like effects through modulation of serotonergic pathways.

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

Case Study 1 : A study published in PubMed Central examined the effects of N-(3-chlorobenzyl)-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide on memory retention in mice. Results indicated improved performance in maze tests compared to control groups receiving placebo treatments.

Case Study 2 : Another investigation focused on the anxiolytic properties of the compound using elevated plus-maze tests. Mice treated with varying doses exhibited reduced anxiety behavior compared to untreated controls.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, a study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against various cancer cell lines, suggesting its potential use in cancer therapy . -

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural components suggest that it may inhibit bacterial growth through mechanisms such as disrupting bacterial cell wall synthesis or interfering with metabolic pathways. In vitro tests have indicated effectiveness against several pathogenic bacteria . -

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Structural Insights

The synthesis of N-(3-chlorobenzyl)-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide typically involves multi-step organic reactions including condensation and cyclization processes. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular integrity and to understand the compound's interactions at the atomic level .

Case Study 1: Anticancer Screening

In a notable study, researchers screened a library of compounds including N-(3-chlorobenzyl)-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide against multicellular spheroids of cancer cells. The results indicated a significant reduction in spheroid viability at specific concentrations, suggesting that this compound may effectively penetrate tumor microenvironments .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial efficacy of this compound was conducted against various strains of bacteria. The results showed a dose-dependent inhibition of growth, with minimum inhibitory concentrations (MIC) established for each strain tested. This study supports the potential application of the compound in developing new antimicrobial therapies .

Comparison with Similar Compounds

N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB)

- Core Structure: Shares the 3-chloro-1,4-naphthoquinone moiety but substitutes the piperidinecarboxamide with a benzamide group.

- Pharmacological Activity: Demonstrates potent cytotoxicity against prostate cancer cell lines (IC50 = 2.5–6.5 µM) with minimal toxicity to normal bone marrow cells (IC50 = 25 µM). Induces G1-phase cell cycle arrest and apoptosis .

- Key Difference : The absence of the piperidine and chlorobenzyl groups may reduce membrane permeability or target specificity compared to the target compound.

1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Core Structure: Replaces the naphthoquinone with a 1,8-naphthyridine ring, which lacks redox activity but offers distinct electronic properties.

- Structural Data : Characterized by NMR (δ 9.19 ppm for aromatic protons), IR (C=O at 1686 cm<sup>−1</sup>), and mass spec (m/z 423 [M<sup>+</sup>]). The 4-chlorobenzyl group may alter steric interactions compared to the 3-chlorobenzyl variant .

Substituent Effects on Activity

- Chlorine Position : The 3-chlorobenzyl group in the target compound vs. 4-chlorobenzyl in the naphthyridine derivative () may influence binding to hydrophobic pockets in target proteins.

- Piperidine vs. Benzamide : The piperidine ring in the target compound could enhance solubility and modulate pharmacokinetics (e.g., half-life) relative to NCDDNB’s benzamide group .

Pharmacological and Physicochemical Profiles

Physicochemical Properties

<sup>*</sup>LogP values estimated based on structural analogs.

Mechanistic Insights and Target Interactions

- Naphthoquinone Derivatives: Redox-cycling properties of the naphthoquinone core (evident in NCDDNB) generate reactive oxygen species (ROS), contributing to apoptosis . The target compound’s piperidine group may mitigate excessive ROS, improving selectivity.

- Piperidinecarboxamide Role : The piperidine ring could act as a hydrogen bond acceptor, enhancing interactions with enzymes like topoisomerases or kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.